Cas no 82832-73-3 (4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one)

4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one structure
82832-73-3 structure
商品名:4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one
CAS番号:82832-73-3
MF:C15H26O
メガワット:222.366344928741
MDL:MFCD01017409
CID:60509

4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one 化学的及び物理的性質

名前と識別子

    • 4-(trans-4-Propylcyclohexyl)cyclohexanone
    • 4-Propylbicyclohexyl-4-one
    • trans-4-(trans-4-Propylcyclohexyl)cyclohexanone
    • trans-4-(4-n-Propylcyclohexyl)cyclohexanone
    • 4-(trans-4'-n-Propylcyclohexyl)-cyclohexanone
    • 4-Propyldicyclohexylanone
    • trans-4-(4-Propylcyclohexyl)cyclohexanone
    • trans-4-Propylbi(cyclohexan)-4-one
    • 4-(4-propylcyclohexyl)cyclohexanone
    • 4-(4-propylcyclohexyl)cyclohexan-1-one
    • 4-(trans-4'-propylcyclohexyl)cyclohexanone
    • 4'-Propyl bi(cyclohexyl)-4-one
    • Trans-4-propyldicyclohexylanone
    • PubChem9648
    • PubChem2509
    • 4-(4-n-Propylcyclohexyl)cyclohexanone
    • 4'-propyl-[1,1'-Bicyclohexyl]-4-one
    • 4'-propylbicyclohexyl-4-one
    • KSC914O5P
    • S
    • trans-4′-Propyl[1,1′-bicyclohexyl]-4-one (ACI)
    • trans-4′-Propyl-[1,1′-bi(cyclohexane)]-4-one
    • trans-4′-Propylbicyclohexan-4-one
    • 4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one
    • MDL: MFCD01017409
    • インチ: 1S/C15H26O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h12-14H,2-11H2,1H3/t12-,13-
    • InChIKey: AKCZQKBKWXBJOF-JOCQHMNTSA-N
    • ほほえんだ: C([C@@H]1CC[C@@H](C2CCC(=O)CC2)CC1)CC

計算された属性

  • せいみつぶんしりょう: 222.19800
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 216
  • トポロジー分子極性表面積: 17.1

じっけんとくせい

  • PSA: 17.07000
  • LogP: 4.35220

4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one セキュリティ情報

4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one 税関データ

  • 税関コード:2914299000
  • 税関データ:

    中国税関番号:

    2914299000

    概要:

    291299000.他の酸素含有基を有さない他のシクロアルカノン/シクロエノンまたはシクロテルペンノン。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    2914299000.他の酸素機能を有さない他のシクロアルキル基、シクロ生成またはシクロエーテル生成ケトン。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇税率:5.5%。一般関税:30.0%

4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1291143-100g
trans-4'-Propylbi(cyclohexan)-4-one
82832-73-3 97%
100g
$115 2024-06-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028867-1g
4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one
82832-73-3 97%
1g
¥979 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T49460-100g
4-(trans-4-Propylcyclohexyl)cyclohexanone
82832-73-3 98%
100g
¥435.0 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044389-5g
4-(trans-4-Propylcyclohexyl)cyclohexanone
82832-73-3 98%
5g
¥43.00 2024-07-28
TRC
T227140-500mg
4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one
82832-73-3
500mg
$ 280.00 2022-06-03
abcr
AB151139-100 g
4-(trans-4'-n-Propylcyclohexyl)-cyclohexanone; 98%
82832-73-3
100g
€242.40 2022-03-05
abcr
AB151139-5 g
4-(trans-4'-n-Propylcyclohexyl)-cyclohexanone; 98%
82832-73-3
5g
€55.20 2022-03-05
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P2108-5G
4-(trans-4-Propylcyclohexyl)cyclohexanone
82832-73-3 >98.0%(GC)
5g
¥40.00 2024-04-15
SHENG KE LU SI SHENG WU JI SHU
sc-331940A-5g
trans-4'-Propylbi(cyclohexan)-4-one,
82832-73-3
5g
¥2407.00 2023-09-05
Fluorochem
211146-5g
4-(trans-4-Propylcyclohexyl)cyclohexanone
82832-73-3 95%
5g
£12.00 2022-03-01

4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  Hydrogen Catalysts: Rhodium ,  Carbon Solvents: Xylene
リファレンス
Selective hydrogenation of 4-substituted phenol derivatives to cyclohexanone analogs. Catalyst optimization and kinetics
Wydra, Markus; et al, Chemie Ingenieur Technik, 2002, 74(6), 800-804

4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one Raw materials

4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one Preparation Products

4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one 関連文献

4-(trans-4'-Propylcyclohexyl)cyclohexan-1-oneに関する追加情報

Chemical Profile of 4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one (CAS No. 82832-73-3)

4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one, identified by its Chemical Abstracts Service (CAS) number 82832-73-3, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its cyclohexanone backbone substituted with a trans-4'-propylcyclohexyl group, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in the development of novel biochemical agents and synthetic intermediates.

The structural motif of 4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one consists of a rigid six-membered carbonyl ring connected to an equally stable trans-substituted cyclohexyl side chain. This configuration imparts a high degree of steric hindrance and conformational flexibility, which are critical factors in determining its reactivity and interaction with biological targets. The presence of the propyl group at the trans position enhances the compound's solubility in organic solvents while maintaining its stability under various chemical conditions.

In recent years, there has been growing interest in leveraging such structurally complex molecules for their potential pharmacological effects. The 4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one framework has been explored as a scaffold for designing molecules with enhanced binding affinity and selectivity towards specific biological receptors. Preliminary studies have suggested that this compound may exhibit promising activities in modulating enzyme kinetics and receptor-ligand interactions, making it a candidate for further investigation in drug discovery programs.

One of the most compelling aspects of 4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one is its versatility in synthetic chemistry. The compound serves as an excellent intermediate for constructing more complex molecules through various functional group transformations. For instance, the carbonyl group can be readily reduced to an alcohol or further derivatized into esters or amides, while the propyl-substituted cyclohexane ring offers multiple sites for selective modification. These attributes make it a valuable building block in the synthesis of natural product analogs and pharmacologically active entities.

Recent advancements in computational chemistry have further enhanced the understanding of 4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one's behavior. Molecular modeling studies have revealed that the trans configuration of the propyl group optimizes spatial orientation, improving interactions with potential biological targets. Additionally, quantum mechanical calculations have provided insights into the compound's electronic structure, which is crucial for predicting its reactivity and stability under different conditions. These computational approaches are complemented by experimental validations, ensuring a holistic understanding of its properties.

The pharmaceutical industry has taken note of 4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one due to its potential therapeutic applications. Researchers are investigating its role as a precursor in developing novel therapeutic agents targeting neurological disorders, inflammation, and metabolic diseases. The compound's ability to cross biological membranes efficiently makes it an attractive candidate for oral administration, while its structural rigidity ensures prolonged binding to biological targets, enhancing therapeutic efficacy.

In conclusion, 4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one (CAS No. 82832-73-3) represents a fascinating molecule with broad applications in chemical synthesis and pharmaceutical research. Its unique structural features, coupled with promising preliminary findings, position it as a key player in the development of next-generation biochemical agents. As research continues to uncover new methodologies for functionalizing this scaffold, its significance in advancing drug discovery is expected to grow significantly.

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